SP-2509 -

SP-2509

Catalog Number: EVT-288128
CAS Number:
Molecular Formula: C19H20ClN3O5S
Molecular Weight: 437.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SP-2509 is a synthetic small molecule classified as a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Unlike other LSD1 inhibitors, SP-2509 acts reversibly and specifically targets the scaffolding function of LSD1. [, ] This is in contrast to catalytic inhibitors that directly block the enzymatic activity of LSD1. [] In scientific research, SP-2509 serves as a valuable tool to investigate the role of LSD1 in various biological processes and explore its potential as a therapeutic target in diseases like cancer.

Future Directions
  • Further Optimization of SP-2509 Analogs: Although SP-2509 exhibits promising activity, further optimization of its structure could lead to enhanced potency, selectivity, and pharmacokinetic properties. [, ]
  • Delineating LSD1's Scaffolding Interactome: Comprehensive identification of LSD1's protein-protein interaction network is crucial for understanding its diverse functions and for designing targeted therapies that disrupt specific interactions. [, ]
  • Developing Rational Combination Therapies: Combining SP-2509 or its analogs with other targeted therapies or immunotherapies holds promise for enhancing treatment efficacy and overcoming drug resistance. [, , , , , , , , , , , , ]

Seclidemstat (SP-2577)

Compound Description: Seclidemstat is a potent, selective, and reversible inhibitor of lysine-specific demethylase 1 (LSD1). Like SP-2509, it acts as a non-competitive inhibitor, binding to the FAD-binding pocket of LSD1 []. Seclidemstat is an analog of SP-2509 and is currently in clinical trials for FET-rearranged sarcomas [, ].

Relevance: Seclidemstat is structurally related to SP-2509 and exhibits a similar mechanism of action, inhibiting LSD1 activity. It is considered a more clinically advanced analog of SP-2509, with improved potency and pharmacokinetic properties [, ].

Tranylcypromine (TCP)

Compound Description: Tranylcypromine is a monoamine oxidase inhibitor (MAOI) that also inhibits LSD1 [, , ]. It acts as an irreversible inhibitor by covalently binding to the FAD cofactor of LSD1.

Relevance: While structurally different from SP-2509, Tranylcypromine shares the ability to inhibit LSD1, albeit through a distinct irreversible mechanism compared to the reversible inhibition by SP-2509 [, ].

GSK-LSD1 (GSK2879552)

Compound Description: GSK-LSD1 is a potent and irreversible inhibitor of LSD1 that covalently binds to the FAD cofactor [, ].

Iadademstat (ORY-1001)

Compound Description: Iadademstat is a potent and selective, irreversible inhibitor of LSD1, currently under investigation in clinical trials for oncology [].

Relevance: Iadademstat represents another example of an irreversible LSD1 inhibitor, contrasting with the reversible nature of SP-2509 binding [].

OG-L002

Compound Description: OG-L002 is an irreversible LSD1 inhibitor that, similar to Tranylcypromine, acts by covalently attaching to the FAD cofactor [, ].

T-3775440

Compound Description: T-3775440 is an LSD1 inhibitor with reported effects on lipid droplet homeostasis in pancreatic cancer cells [].

Relevance: Although the precise mechanism of action of T-3775440 requires further investigation, its classification as an LSD1 inhibitor highlights a potential relationship with SP-2509 and its effects on LSD1 activity [].

Panobinostat (PS)

Compound Description: Panobinostat is a pan-histone deacetylase (HDAC) inhibitor [, ].

Relevance: Although not structurally related to SP-2509, Panobinostat displays synergistic anti-cancer effects when combined with SP-2509, suggesting a potential interplay between LSD1 and HDAC pathways [].

Romidepsin

Compound Description: Romidepsin is another HDAC inhibitor, similar in its action to Panobinostat [, ].

Relevance: Romidepsin, like Panobinostat, demonstrates synergistic potential when combined with SP-2509 in preclinical models, highlighting the potential therapeutic benefit of targeting both LSD1 and HDAC pathways in cancer [, ].

JQ1

Compound Description: JQ1 is a bromodomain and extra-terminal domain (BET) inhibitor, targeting BRD4 [, ].

Relevance: JQ1, while structurally and mechanistically distinct from SP-2509, shows synergistic effects when used in combination with SP-2509, suggesting a potential for combined therapeutic strategies [].

NCD38

Compound Description: NCD38 is a KDM1A inhibitor, and its combination with chemotherapy drugs has been explored for potential therapeutic applications [].

Relevance: As a KDM1A inhibitor, NCD38 shares a target with SP-2509, highlighting a potential functional connection and suggesting further exploration of combined therapeutic strategies [].

4SC-202

Compound Description: 4SC-202 is a small-molecule drug that, like SP-2509, has been shown to impact medulloblastoma cell viability [].

Relevance: While the precise mechanism of 4SC-202 requires further clarification, its common effect on medulloblastoma cell viability with SP-2509 suggests potential overlapping pathways or targets [].

Overview

SP2509 is a novel compound classified as a lysine-specific demethylase 1 antagonist. It is primarily recognized for its role in inhibiting the activity of lysine-specific demethylase 1, which is implicated in various cancers, particularly acute myeloid leukemia and Ewing sarcoma. The compound has an inhibitory concentration (IC50) of 13 nanomolar, demonstrating significant potency in its action against this enzyme. Unlike other inhibitors, SP2509 does not affect monoamine oxidases A and B, making it a selective option for therapeutic applications in oncology.

Source and Classification

SP2509 is derived from the class of phenylethylidene-benzohydrazides, specifically designed to target lysine-specific demethylase 1. This enzyme plays a crucial role in regulating gene expression by demethylating histones, which can lead to oncogenic transcriptional changes when overexpressed. The compound's classification as an antagonist of lysine-specific demethylase 1 positions it within the broader category of epigenetic modulators, which are increasingly being explored for their therapeutic potential in cancer treatment.

Synthesis Analysis

The synthesis of SP2509 involves the following key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for forming the hydrazide structure.
  2. Formation of Hydrazone: The reaction typically involves the condensation of an aldehyde or ketone with a hydrazine derivative to form a hydrazone intermediate.
  3. Cyclization: Further cyclization reactions may be employed to introduce the phenylethylidene moiety, which is crucial for the compound's biological activity.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

The molecular structure of SP2509 can be characterized by its chemical formula and specific functional groups that define its activity:

  • Chemical Formula: C17_{17}H18_{18}N4_{4}O
  • Molecular Weight: Approximately 298.35 g/mol
  • Structural Characteristics: The compound features a phenyl group attached to an ethylidene bridge leading to a benzohydrazide core. This structure is critical for its binding affinity to lysine-specific demethylase 1.

Data from crystallographic studies or computational modeling may provide insights into the three-dimensional conformation of SP2509, which is essential for understanding its interaction with biological targets.

Chemical Reactions Analysis

SP2509 undergoes several key reactions relevant to its mechanism of action:

  1. Inhibition of Demethylation: SP2509 acts as a non-competitive inhibitor, blocking the enzymatic activity of lysine-specific demethylase 1 by preventing substrate binding.
  2. Induction of Apoptosis: In cancer cell lines, treatment with SP2509 has been shown to induce apoptosis through pathways involving endoplasmic reticulum stress.
  3. Alteration of Gene Expression: By inhibiting lysine-specific demethylase 1, SP2509 alters histone methylation patterns, leading to changes in gene expression profiles associated with tumor growth and survival.

These reactions highlight SP2509's role as a potent modulator of epigenetic regulation in cancer cells.

Mechanism of Action

The mechanism by which SP2509 exerts its effects involves several interconnected processes:

  • Targeting Lysine-Specific Demethylase 1: By binding to the active site of lysine-specific demethylase 1, SP2509 inhibits its ability to demethylate histone H3 at lysine 4 (H3K4), a modification associated with active transcription.
  • Induction of Differentiation and Apoptosis: In acute myeloid leukemia cells, SP2509 not only reduces colony formation but also promotes differentiation and induces apoptosis through upregulation of tumor suppressor genes such as p53 and p21.
  • Synergistic Effects with Other Therapies: Studies indicate that combining SP2509 with histone deacetylase inhibitors enhances its efficacy in vivo, leading to improved survival rates in animal models.

Data supporting these mechanisms come from various preclinical studies that demonstrate significant anti-tumor effects across different cancer types.

Physical and Chemical Properties Analysis

SP2509 exhibits several notable physical and chemical properties:

These properties are critical for ensuring effective delivery and activity in experimental settings.

Applications

SP2509 has several promising applications in scientific research and potential clinical settings:

  • Cancer Research: Its primary application lies in studying the role of lysine-specific demethylase 1 in cancer biology and testing its efficacy as a therapeutic agent against various malignancies, particularly acute myeloid leukemia and Ewing sarcoma.
  • Epigenetic Therapy: As an epigenetic modulator, SP2509 provides insights into the regulation of gene expression through histone modifications, making it valuable for developing new treatment strategies targeting epigenetic pathways.
  • Viral Research: Recent studies suggest that SP2509 may inhibit viral replication processes, indicating potential applications beyond oncology into antiviral therapy.
Introduction to SP2509 and LSD1/KDM1A Biology

SP2509: Biochemical Characterization and Target Specificity

Structural Properties and LSD1 Inhibition Mechanism

SP2509 (C~19~H~20~ClN~3~O~5~S; MW: 437.90) is a reversible, non-competitive benzohydrazide-derived inhibitor targeting lysine-specific demethylase 1 (LSD1/KDM1A). Its structure features a halogen-substituted aromatic ring and a hydrazide linker, enabling high-affinity binding to LSD1’s H3-binding pocket. This allosteric site, distinct from the FAD cofactor-binding catalytic center, regulates the conformational flexibility between the enzyme’s Tower and AOL domains. Upon binding, SP2509 locks LSD1 in an inactive state, preventing substrate engagement and blocking demethylase activity [3] [4] [6]. Biochemical assays confirm an IC~50~ of 13 nM against recombinant LSD1, with mechanistic studies showing SP2509 elevates dimethylated histone H3 lysine 4 (H3K4me2) levels—a direct consequence of LSD1 inhibition [5] [8].

Selectivity Profile

SP2509 exhibits remarkable selectivity for LSD1 over related enzymes. Crucially, it shows negligible inhibition of monoamine oxidases A/B (MAO-A/B), even at concentrations exceeding 10 µM, mitigating risks of off-target neurological effects common to irreversible FAD-directed inhibitors [3] [5]. Selectivity profiling against other epigenetic demethylases (e.g., LSD2/KDM1B, JMJD family members) further supports its specificity, attributed to its unique engagement of LSD1's allosteric pocket [4] [8].

Table 1: Selectivity Profile of SP2509

Target EnzymeIC₅₀ (µM)Inhibition at 10 µM (%)Key Functional Consequence
LSD1 (KDM1A)0.013>95↑ H3K4me1/me2, transcriptional reprogramming
MAO-A>10<15No significant neurotransmitter disruption
MAO-B>10<10No significant neurotransmitter disruption
LSD2 (KDM1B)>1~30Minimal impact on H3K4me2 levels

LSD1/KDM1A in Epigenetic Regulation

Histone Demethylation Mechanisms

LSD1 catalyzes the oxidative removal of methyl groups from mono- and dimethylated lysine residues on histone tails, utilizing FAD as a cofactor. Its primary substrates are H3K4me1/me2 (associated with transcriptional activation) and H3K9me1/me2 (associated with repression). Demethylation occurs via a flavin-mediated amine oxidation reaction, generating formaldehyde and hydrogen peroxide [9]. SP2509 treatment significantly increases global H3K4me2 levels by inhibiting LSD1’s demethylase activity, thereby reactivating silenced tumor-suppressor genes. For example, in retinoblastoma cells, SP2509 elevates H3K4me2 and suppresses oncogenic β-catenin signaling [2] [6]. LSD1 cannot demethylate trimethylated lysines (e.g., H3K4me3) due to steric constraints and the requirement for a protonated nitrogen absent in trimethylated residues [9].

Role in Transcriptional Complexes

LSD1 functions within multiprotein complexes that dictate its substrate specificity and transcriptional outcomes:

  • CoREST Complex: LSD1 binds CoREST via its Tower domain. Within this complex, LSD1 demethylates H3K4me1/me2, enabling gene repression. HDAC1/2 within CoREST deacetylates histones, facilitating LSD1’s access to nucleosomes [9].
  • NuRD Complex: LSD1 interacts with Mi-2/NuRD components like HDACs and MTA proteins. Here, it primarily demethylates H3K9me1/me2, paradoxically activating transcription of targets like embryonic stem cell pluripotency genes [9] [10].
  • Nuclear Receptor Complexes: Androgen/estrogen receptor complexes recruit LSD1 to demethylate H3K9, activating hormone-responsive genes [9].

SP2509 disrupts these complexes by inactivating LSD1. In acute myeloid leukemia (AML), SP2509 combined with HDAC inhibitors (e.g., panobinostat) synergistically reactivates differentiation genes by simultaneously blocking LSD1 and HDAC activities within repressive complexes [4] [10].

Table 2: LSD1-Containing Complexes and Functional Consequences of SP2509 Inhibition

ComplexCore ComponentsPrimary SubstrateTranscriptional RoleSP2509-Induced Effect
CoRESTLSD1, CoREST, HDAC1/2H3K4me1/me2RepressionReactivation of silenced tumor suppressors
NuRDLSD1, HDAC1/2, MTA, Mi-2H3K9me1/me2Activation (context-dependent)Impaired oncogene activation
Nuclear ReceptorLSD1, Androgen/Estrogen ReceptorH3K9me1/me2ActivationBlockade of hormone-driven proliferation

Properties

Product Name

SP2509

IUPAC Name

N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide

Molecular Formula

C19H20ClN3O5S

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25)/b21-13+

InChI Key

NKUDGJUBIVEDTF-FYJGNVAPSA-N

SMILES

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

SP2509; SP 2509; SP-2509.

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=C(C=CC(=C3)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.